molecular formula C15H13NO2 B055014 N-Benzylidene-3,4-(methylenedioxy)benzylamine CAS No. 112776-37-1

N-Benzylidene-3,4-(methylenedioxy)benzylamine

Cat. No.: B055014
CAS No.: 112776-37-1
M. Wt: 239.27 g/mol
InChI Key: CBKQJQYYKJOYPF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

N-Benzylidene-3,4-(methylenedioxy)benzylamine can be synthesized through the condensation reaction between benzylamine and 3,4-methylenedioxybenzaldehyde. The reaction typically occurs under mild conditions, often in the presence of a catalyst such as an acid or base to facilitate the formation of the Schiff base. The reaction can be represented as follows:

Benzylamine+3,4-MethylenedioxybenzaldehydeThis compound+Water\text{Benzylamine} + \text{3,4-Methylenedioxybenzaldehyde} \rightarrow \text{this compound} + \text{Water} Benzylamine+3,4-Methylenedioxybenzaldehyde→this compound+Water

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

N-Benzylidene-3,4-(methylenedioxy)benzylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Water or aqueous acidic/basic solutions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Hydrolysis: Benzylamine and 3,4-methylenedioxybenzaldehyde.

    Oxidation: Oxidized derivatives of the benzylidene group.

    Reduction: Reduced forms of the benzylidene group, potentially leading to secondary amines.

Mechanism of Action

The mechanism of action of N-Benzylidene-3,4-(methylenedioxy)benzylamine involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not extensively documented, it is known that the compound can interact with enzymes and receptors, potentially modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities.

Comparison with Similar Compounds

N-Benzylidene-3,4-(methylenedioxy)benzylamine can be compared with other similar compounds, such as:

    N-Benzylidene-4-methoxybenzylamine: Similar structure but with a methoxy group instead of a methylenedioxy group.

    N-Benzylidene-3,4-dimethoxybenzylamine: Contains two methoxy groups instead of a methylenedioxy group.

    N-Benzylidene-3,4-dichlorobenzylamine: Contains two chlorine atoms instead of a methylenedioxy group.

The uniqueness of this compound lies in its methylenedioxy group, which can impart distinct chemical and biological properties compared to its analogs .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-1-phenylmethanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO2/c1-2-4-12(5-3-1)9-16-10-13-6-7-14-15(8-13)18-11-17-14/h1-9H,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBKQJQYYKJOYPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CN=CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70399973
Record name N-Benzylidene-3,4-(methylenedioxy)benzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70399973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112776-37-1
Record name N-Benzylidene-3,4-(methylenedioxy)benzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70399973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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